molecular formula C20H19ClFN5OS B1683908 (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone CAS No. 885325-71-3

(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone

Cat. No. B1683908
M. Wt: 431.9 g/mol
InChI Key: YCRFPWKUUNKNDN-UHFFFAOYSA-N
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Description

The compound (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule with the molecular formula C20H19ClFN5OS . It contains several functional groups, including a chlorofluorophenyl group, a thiazolylamino group, a pyridinyl group, and a piperazinyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The molecule contains a chlorofluorophenyl group, a thiazolylamino group, a pyridinyl group, and a piperazinyl group . These groups are likely to influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Unfortunately, specific details about its properties are not available in the resources I have .

Scientific Research Applications

Pharmacological Applications

One significant area of application is in pharmacology, where compounds with similar structures have been investigated for their potential therapeutic effects. For instance, compounds acting as 5-HT1A receptor agonists, like F 13640, have shown promising results in preclinical studies for the treatment of chronic pain conditions, including neuropathic pain and allodynia following spinal cord injury (Colpaert et al., 2004). These findings highlight the compound's potential for developing new analgesic treatments.

Chemical Synthesis and Structural Analysis

In the field of chemistry, the synthesis and structural exploration of compounds with related structures have been a focus. For example, the synthesis and antiproliferative activity evaluation of novel heterocycles, including the analysis of their crystal structures through X-ray diffraction, have provided insights into the relationship between molecular structure and biological activity (Prasad et al., 2018). Such research contributes to the development of new drugs and materials with optimized properties.

Antimicrobial and Antitumor Applications

Another area of application is in the development of antimicrobial and antitumor agents. Synthesized compounds featuring similar molecular frameworks have been evaluated for their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel et al., 2011). Additionally, certain pyrimidinyl pyrazole derivatives have demonstrated significant antitumor activity in vitro and in vivo, underscoring the potential of these compounds in cancer therapy (Naito et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve further investigation into its biological activities and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRFPWKUUNKNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone
Reactant of Route 2
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(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone

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